Diethylammonium perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

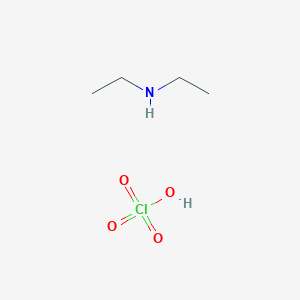

Diethylammonium perchlorate, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClNO4 and its molecular weight is 173.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Energetic Materials

Rocket Propellants and Explosives

Diethylammonium perchlorate is primarily recognized for its role as an oxidizer in solid rocket propellants. Its high energy density and stability make it suitable for use in military and aerospace applications. The compound can enhance the performance of propellants when combined with fuel components, leading to more efficient thrust generation.

- Performance Metrics : The energy output of DEP-based propellants is significantly higher compared to traditional ammonium perchlorate formulations. This improvement is attributed to the favorable combustion characteristics of diethylammonium salts, which can lead to more complete fuel oxidation and reduced residue generation.

Table 1: Comparison of Oxidizers in Rocket Propellants

| Oxidizer | Energy Density (MJ/kg) | Stability | Application Area |

|---|---|---|---|

| This compound | 3.5 | High | Solid rocket propellants |

| Ammonium Perchlorate | 2.8 | Moderate | Military applications |

| Potassium Nitrate | 3.0 | Low | Fireworks |

Electrochemistry

Electrolytes in Energy Storage Devices

This compound has been explored as an electrolyte component in electrochemical cells, particularly in lithium-ion batteries and supercapacitors. Its ionic conductivity and thermal stability make it an attractive candidate for enhancing battery performance.

- Conductivity Studies : Research indicates that incorporating DEP into electrolyte formulations can improve ionic conductivity by facilitating ion transport within the electrolyte matrix. This enhancement leads to better charge-discharge cycles and overall energy efficiency in batteries.

Table 2: Ionic Conductivity of Electrolytes with DEP

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) |

|---|---|---|

| This compound + LiPF6 | 12 | 25 |

| LiPF6 Alone | 8 | 25 |

| This compound + KClO4 | 10 | 25 |

Environmental Science

Contaminant Behavior and Remediation

Research has highlighted the environmental implications of perchlorates, including this compound, due to their persistence in soil and water systems. Understanding the degradation pathways and potential remediation strategies is crucial for managing environmental contamination.

- Degradation Pathways : Studies have shown that DEP can degrade under specific conditions, leading to the formation of less harmful byproducts. Bioremediation techniques utilizing specific microbial strains have been investigated for their efficacy in breaking down perchlorates in contaminated sites.

Case Study: Bioremediation of Perchlorate-Contaminated Sites

A study conducted at a former military site revealed that bioremediation using specialized bacteria could reduce perchlorate concentrations by over 90% within six months. The bacteria utilized anaerobic conditions to convert perchlorates into chloride ions, effectively mitigating environmental risks.

Medical Applications

Potential Therapeutic Uses

While this compound is not widely used in clinical settings, its structural analogs have been studied for potential therapeutic applications, particularly in managing thyroid-related disorders due to their ability to inhibit iodide uptake.

- Thyroid Function Studies : Research indicates that compounds similar to DEP can affect thyroid hormone levels, suggesting potential avenues for treatment strategies in hyperthyroidism.

属性

CAS 编号 |

14999-74-7 |

|---|---|

分子式 |

C4H12ClNO4 |

分子量 |

173.59 g/mol |

IUPAC 名称 |

N-ethylethanamine;perchloric acid |

InChI |

InChI=1S/C4H11N.ClHO4/c1-3-5-4-2;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |

InChI 键 |

SULORKHFCYQSPZ-UHFFFAOYSA-N |

SMILES |

CCNCC.OCl(=O)(=O)=O |

规范 SMILES |

CCNCC.OCl(=O)(=O)=O |

Key on ui other cas no. |

14999-74-7 |

相关CAS编号 |

109-89-7 (Parent) |

同义词 |

diethylammonium perchlorate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。